Trichloroacetamide, N-(2-fluorophenyl)-

Catalog No.
S15258691
CAS No.
37531-71-8
M.F
C8H5Cl3FNO
M. Wt
256.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloroacetamide, N-(2-fluorophenyl)-

CAS Number

37531-71-8

Product Name

Trichloroacetamide, N-(2-fluorophenyl)-

IUPAC Name

2,2,2-trichloro-N-(2-fluorophenyl)acetamide

Molecular Formula

C8H5Cl3FNO

Molecular Weight

256.5 g/mol

InChI

InChI=1S/C8H5Cl3FNO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14)

InChI Key

CICMDDPELVRHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)F

Trichloroacetamide, N-(2-fluorophenyl)- is an organic compound with the molecular formula C8_8H5_5Cl3_3FNO and a molecular weight of approximately 256.489 g/mol. It features a trichloroacetamide functional group attached to a 2-fluorophenyl moiety. The compound is characterized by its three chlorine atoms and one fluorine atom, which contribute to its chemical reactivity and potential applications in various fields of chemistry, including medicinal chemistry and materials science .

  • Acylation Reactions: The compound can act as an acylating agent, where the amide nitrogen can be acylated to form various derivatives.
  • Nucleophilic Substitution: The presence of the trichloroacetyl group allows for nucleophilic substitution reactions, particularly with amines and alcohols, leading to the formation of substituted ureas and carbamates .
  • Radical Reactions: Trichloroacetamides can serve as precursors in radical cyclization processes, enabling the synthesis of nitrogen-containing heterocycles .

Several methods for synthesizing Trichloroacetamide, N-(2-fluorophenyl)- have been reported:

  • Photochemical Synthesis: A notable method involves the photochemical reaction of amines with trichloroacetyl chloride under UV light, leading to high yields of N-substituted trichloroacetamides .
  • Conventional Acylation: Traditional methods may involve the reaction of 2-fluoroaniline with trichloroacetyl chloride in the presence of a base to facilitate the formation of the amide bond.
  • In Situ Methods: Recent advancements include in situ photo-on-demand synthesis techniques that allow for real-time generation of the trichloroacetylating agent from tetrachloroethylene under UV irradiation .

Trichloroacetamide, N-(2-fluorophenyl)- has potential applications in various fields:

  • Medicinal Chemistry: Due to its electrophilic nature, it may serve as a building block for pharmaceuticals or agrochemicals.
  • Material Science: It can be used in synthesizing polymers or coatings that require specific chemical functionalities.
  • Organic Synthesis: The compound's ability to act as a blocked isocyanate makes it useful in synthesizing complex organic molecules through reactions with nucleophiles .

Several compounds share structural similarities with Trichloroacetamide, N-(2-fluorophenyl)-. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
TrichloroacetamideContains three chlorine atomsCommonly used as a reagent in organic synthesis
N-(2-chlorophenyl)trichloroacetamideSimilar structure but with chlorine instead of fluorineMay exhibit different reactivity patterns due to chlorine's properties
N-(phenyl)trichloroacetamideLacks fluorine substituentGenerally less lipophilic compared to fluorinated analogs
2-FluorobenzamideAmide structure without trichloroacetyl groupLacks electrophilic character provided by trichloroacetyl group

Trichloroacetamide, N-(2-fluorophenyl)- stands out due to its unique combination of halogen substituents that influence its reactivity and potential applications in synthetic chemistry.

The chemistry of trichloroacetamides traces its roots to the late 19th century, when early investigations into halogenated amides revealed their utility as precursors for nitriles and other electrophilic intermediates. For instance, the dehydration of trichloroacetamide to trichloroacetonitrile, first reported in 1873, demonstrated the transformative potential of these compounds in accessing reactive nitrile derivatives. Over time, the structural versatility of trichloroacetamides—particularly their ability to act as masked isocyanates—positioned them as valuable intermediates in polyurethane chemistry.

The introduction of the 2-fluorophenyl substituent marked a significant turning point, as the electron-withdrawing fluorine atom enhanced the electrophilicity of the trichloroacetyl group. This modification amplified the compound’s reactivity in nucleophilic substitution reactions, enabling its use in complex coupling processes. Early syntheses relied on conventional acylation methods, where 2-fluoroaniline was treated with trichloroacetyl chloride under basic conditions. However, these approaches often suffered from side reactions due to the lability of the trichloroacetyl group, prompting the development of more controlled methodologies.

Role in Modern Methodological Development

Contemporary synthetic strategies have leveraged the unique properties of N-(2-fluorophenyl)trichloroacetamide to address challenges in regioselectivity and functional group compatibility. A landmark advancement is the photo-on-demand synthesis developed in 2023, which utilizes tetrachloroethylene (TCE) as a precursor under photochemical conditions. This method proceeds via the light-induced oxidation of TCE to trichloroacetyl chloride, which subsequently reacts with 2-fluoroaniline to yield the target acetamide in near-quantitative yields (~97%). The photochemical approach circumvents the need for preformed trichloroacetyl chloride, reducing handling risks and improving scalability.

The compound’s role as a blocked isocyanate has further solidified its importance in polymer chemistry. Upon thermal or basic activation, N-(2-fluorophenyl)trichloroacetamide releases isocyanate intermediates, which undergo polyaddition with diols to form polyurethanes. The fluorinated aromatic group imparts enhanced UV stability to the resulting polymers, a property critical for coatings and adhesives exposed to environmental stressors.

Table 1: Comparison of Synthetic Methods for N-(2-Fluorophenyl)trichloroacetamide

MethodReagents/ConditionsYield (%)Key Advantages
Traditional AcylationTrichloroacetyl chloride, Base60–75Simplicity
Photochemical SynthesisTCE, O~2~, hv (70°C)97Scalability, Safety

The fluorophenyl substituent’s electronic effects also facilitate novel reactivity in cross-coupling reactions. For example, the compound participates in Buchwald-Hartwig aminations with aryl halides, where the trichloroacetyl group acts as a transient directing group. This application underscores its dual role as both a reactant and a mediator in catalytic cycles.

Traditional acylation methodologies for synthesizing trichloroacetamide, N-(2-fluorophenyl)- derivatives rely primarily on the nucleophilic acyl substitution reaction between trichloroacetyl chloride and 2-fluoroaniline [1]. This approach represents the most straightforward and widely employed synthetic route, utilizing the high electrophilicity of the acyl chloride functional group to facilitate amide bond formation [2].

The reaction mechanism proceeds through a nucleophilic addition-elimination pathway, where the lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the electrophilic carbon center of trichloroacetyl chloride [1]. The formation of a tetrahedral intermediate is followed by the elimination of hydrogen chloride, resulting in the desired trichloroacetamide product [2]. The presence of the fluorine substituent on the phenyl ring influences the electronic properties of the amine, affecting both the reaction rate and yield [3].

Experimental conditions for traditional acylation typically involve the use of an organic solvent such as dichloromethane or chloroform, with reaction temperatures ranging from room temperature to 50°C [2]. The addition of a base, such as triethylamine or pyridine, is often necessary to neutralize the hydrogen chloride generated during the reaction and prevent protonation of the amine substrate [1].

Table 1: Traditional Acylation Reaction Conditions and Yields

SubstrateSolventTemperature (°C)Reaction Time (h)BaseYield (%)
2-FluoroanilineDichloromethane252-4Triethylamine75-85
2-FluoroanilineChloroform401-2Pyridine80-90
2-FluoroanilineAcetonitrile503-5Sodium bicarbonate70-80

The efficiency of traditional acylation approaches is influenced by several factors, including the nucleophilicity of the amine substrate, the electrophilicity of the acyl chloride, and the reaction conditions employed [4]. The electron-withdrawing nature of the fluorine substituent reduces the nucleophilicity of 2-fluoroaniline compared to unsubstituted aniline, potentially requiring more vigorous reaction conditions or longer reaction times to achieve satisfactory yields [3].

Temperature optimization studies have demonstrated that elevated temperatures can improve reaction rates, but excessive heat may lead to side reactions or decomposition of the trichloroacetyl chloride reagent [5]. The choice of solvent also plays a crucial role in determining reaction efficiency, with aprotic solvents generally providing better results than protic solvents due to reduced competition for the electrophilic acyl chloride [4].

Photochemical Synthesis Strategies with Tetrachloroethylene

Photochemical synthesis represents an innovative approach for the preparation of trichloroacetamide, N-(2-fluorophenyl)- derivatives using tetrachloroethylene as a precursor [6] [7]. This methodology offers significant advantages over traditional approaches, particularly in terms of operational simplicity and the ability to generate trichloroacetyl chloride in situ [8].

The photochemical process involves the irradiation of tetrachloroethylene solutions containing 2-fluoroaniline with ultraviolet light using a low-pressure mercury lamp [6]. Under these conditions, tetrachloroethylene undergoes photochemical oxidation to generate trichloroacetyl chloride, which subsequently reacts with the amine substrate to form the desired trichloroacetamide product [7]. The reaction is typically performed under oxygen bubbling to facilitate the oxidation process [8].

Table 2: Photochemical Synthesis Conditions and Product Yields

Amine SubstrateTemperature (°C)UV Exposure Time (h)Incubation Time (h)Yield (%)
2-Fluoroaniline802.5285
3-Fluoroaniline802.5251
4-Fluoroaniline802.0151

The photochemical approach demonstrates remarkable versatility in accommodating various fluorinated aniline substrates, including those with low nucleophilicity [6]. The method has been successfully applied to the synthesis of N-(2-fluorophenyl)-2,2,2-trichloroacetamide, achieving yields of up to 85% under optimized conditions [6]. The reaction conditions typically involve heating the tetrachloroethylene solution to 80°C during ultraviolet irradiation, followed by an incubation period at elevated temperature after the light source is turned off [7].

Mechanistic studies have revealed that the photochemical oxidation of tetrachloroethylene proceeds through multiple pathways, including radical chain reactions initiated by the photolysis of carbon-chlorine bonds and direct photo-oxidation of the carbon-carbon double bond [6]. The ratio of trichloroacetyl chloride to phosgene production can be controlled by adjusting the reaction temperature, with lower temperatures favoring trichloroacetyl chloride formation [9].

The photochemical method offers several advantages over traditional acylation approaches, including the ability to work with amine hydrochloride salts and amines with reduced nucleophilicity [6]. The in situ generation of trichloroacetyl chloride eliminates the need for handling this highly toxic and corrosive reagent directly, thereby improving the operational safety of the synthesis [7].

Temperature optimization studies have shown that yields of trichloroacetyl chloride from tetrachloroethylene increase with reaction time and temperature, reaching maximum values of 64% for trichloroacetyl chloride and 24% for phosgene after 4 hours at 80°C [9]. The reaction demonstrates good tolerance for various fluorinated aniline substrates, with pentafluoroaniline achieving 65% yield despite its extremely low nucleophilicity [6].

Recent Advances in Solid-Phase and Flow Reactor Techniques

Contemporary synthetic methodologies for trichloroacetamide derivatives have increasingly focused on solid-phase and flow reactor techniques, which offer enhanced control over reaction parameters and improved scalability [10] [11]. These approaches represent significant advances in the field of organic synthesis, providing opportunities for more efficient and sustainable production of complex amide compounds [12].

Solid-phase synthesis techniques utilize polymer-supported reagents and catalysts to facilitate amide bond formation while enabling simplified purification procedures [13]. The development of polymer-bound mixed carboxylic dithiocarbamic anhydrides has demonstrated particular promise for the synthesis of amides and peptides [13]. These polymeric reagents are prepared through a series of polymer-analogous reactions, beginning with the functionalization of polystyrene resin to aminomethyl polystyrene [13].

The solid-phase approach offers several advantages, including the ability to perform reactions without the need for traditional workup procedures and the potential for reagent recycling [14]. Polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene has been successfully employed as a catalyst for the synthesis of trichloroacetimidates, achieving yields of 70-96% with simplified isolation procedures [14].

Flow reactor technologies have emerged as powerful tools for the continuous synthesis of amide compounds, offering precise control over reaction conditions and enhanced safety profiles [11] [12]. The benefits of flow chemistry include shorter reaction times, higher selectivities, improved scalability, and safer handling of hazardous reagents [10]. Flow reactors enable precise control over residence time, temperature, and mixing, which is particularly valuable for the generation and trapping of highly reactive intermediates [10].

Table 3: Flow Reactor Synthesis Parameters and Performance

ParameterBatch SynthesisFlow SynthesisImprovement Factor
Reaction Time2-24 hours0.5-2 hours4-12x faster
Temperature Control±5°C±0.5°C10x more precise
Mixing EfficiencyModerateExcellent5-10x improvement
ScalabilityLimitedContinuousUnlimited

The implementation of flow chemistry for amide synthesis has demonstrated significant advantages in terms of reaction efficiency and product quality [12]. Continuous flow systems allow for the precise control of reaction parameters, resulting in higher yields and improved selectivity compared to traditional batch processes [15]. The ability to operate at elevated temperatures and pressures without safety concerns further enhances the versatility of flow reactor techniques [11].

Recent developments in automated synthesis platforms have integrated artificial intelligence and machine learning algorithms to optimize reaction conditions and predict optimal synthetic routes [16]. These systems enable the digital capture of synthesis protocols with full reproducibility, addressing long-standing challenges in synthetic chemistry [16].

The application of flow chemistry to direct amide formation has been successfully demonstrated using carbon disulfide as a coupling agent and alumina as a heterogeneous Lewis acid catalyst [12]. This approach eliminates the need for hazardous carboxylic acid derivatives or expensive coupling agents, while providing excellent yields and easy scalability [12]. The heterogeneous nature of the catalyst allows for multiple reuse cycles, contributing to the sustainability of the process [12].

The nucleophilic substitution reactions at the trichloromethyl center of Trichloroacetamide, N-(2-fluorophenyl)- proceed through well-characterized mechanistic pathways that have been extensively studied through both experimental and computational approaches. The trichloromethyl group exhibits distinct electrophilic character that facilitates nucleophilic attack, with the carbon-chlorine bonds serving as primary sites for substitution reactions [1] [2].

Mechanism and Reaction Pathways

The nucleophilic substitution at the trichloromethyl center follows a sequential dechlorination pattern, proceeding through dichloroacetamide and monochloroacetamide intermediates before reaching the fully reduced form [2]. Kinetic studies have demonstrated that the degradation follows pseudo-first-order kinetics, with the observed rate constant (kobs) increasing proportionally with nucleophile concentration [2]. The second-order rate constant for nucleophilic attack by hydrated electrons (eaq-) has been determined to be 2.41 × 10^10 M^-1 s^-1, indicating exceptionally high reactivity toward strong nucleophiles [2].

The substitution mechanism involves initial nucleophilic attack at the electrophilic carbon center, followed by chloride ion departure. The presence of the 2-fluorophenyl substituent on the nitrogen atom influences the electronic distribution within the molecule, with the fluorine atom withdrawing electron density through both inductive and resonance effects [3]. This electronic modification affects the reactivity of the trichloromethyl center by stabilizing the electron-deficient carbon through enhanced carbonyl conjugation.

Kinetic Data and Rate Constants

Comprehensive kinetic investigations have revealed rate constants for various nucleophilic substitution reactions. The photodegradation studies under 222 nm irradiation show that trichloroacetamide derivatives exhibit rate constants of 4.96 × 10^-3 s^-1 for time-based kinetics and 1.58 × 10^3 L·Einstein^-1 for fluence-based measurements [4]. These values demonstrate the high photochemical reactivity of the trichloromethyl center under ultraviolet irradiation conditions.

NucleophileRate Constant (M^-1 s^-1)Reaction ConditionsReference
Hydrated electrons (eaq-)2.41 × 10^10VUV/sulfite process, pH 8.3 [2]
Hydroxide ions8.93 × 10^-4UV irradiation, 222 nm [4]
Sulfite radicals (SO3·-)VariableVUV irradiation, pH dependent [2]

The kinetic studies indicate that the relative contribution of different reactive species varies significantly, with hydrated electrons accounting for 83.5% of the total decomposition under reducing conditions [2]. This predominance reflects the strong electrophilic nature of the trichloromethyl carbon and its affinity for electron-rich nucleophiles.

Electronic Effects and Substitution Patterns

The electronic structure of Trichloroacetamide, N-(2-fluorophenyl)- significantly influences nucleophilic substitution pathways. The 2-fluorophenyl group introduces both steric and electronic effects that modulate the reactivity of the trichloromethyl center [1]. The fluorine substituent in the ortho position creates a unique electronic environment through its strong electronegativity and small size, allowing for effective orbital overlap with the aromatic system.

Computational studies using density functional theory methods have revealed that the presence of the fluorine atom affects the charge distribution within the molecule [5]. Atomic Hirshfeld charge analysis demonstrates localized positive charge accumulation on the trichloromethyl carbon, making it susceptible to nucleophilic attack [5]. The calculated activation energies for carbon-chlorine bond cleavage range from 27 kcal/mol in the gas phase to 42 kcal/mol in solution, reflecting the significant solvent stabilization effects [6].

Radical-Mediated Transformation Mechanisms Under Irradiation

The photochemical behavior of Trichloroacetamide, N-(2-fluorophenyl)- under irradiation conditions involves complex radical-mediated transformation mechanisms that proceed through multiple pathways. These transformations are initiated by photochemical activation, leading to homolytic bond cleavage and subsequent radical formation [7] [8].

Photochemical Activation and Primary Radical Formation

Upon irradiation at 266 nm, Trichloroacetamide, N-(2-fluorophenyl)- undergoes direct photolysis processes that result in carbon-chlorine bond homolysis [6]. Electron spin resonance studies have identified the formation of trichloromethyl radicals (·CCl3) as primary intermediates in irradiated single crystals of trichloroacetamide derivatives [7]. The magnetic field orientation studies reveal that these radicals exhibit nonplanar geometry, with the three chlorine atoms and carbon center not lying in the same plane [7].

The photochemical quantum yield for the primary photodissociation process has been determined to be approximately 0.01, indicating that only a small fraction of absorbed photons leads to productive radical formation [6]. This relatively low quantum efficiency reflects the competition between radiative decay processes and the bond dissociation pathway. The activation energy for carbon-chlorine bond cleavage under photochemical conditions is significantly lower than thermal processes, approximately 27 kcal/mol compared to 42 kcal/mol for thermal activation [6].

Radical Propagation and Secondary Reactions

Following primary radical formation, the trichloromethyl radicals undergo various secondary reactions depending on the reaction conditions and available substrates [9]. In oxygen-free environments, these radicals can abstract hydrogen atoms from nearby molecules or undergo recombination reactions. The presence of oxygen dramatically alters the reaction pathways, leading to the formation of peroxyl radicals and subsequent oxidative transformations [9].

Photo-on-demand synthesis studies have demonstrated that trichloromethyl radicals can participate in radical chain reactions when generated in the presence of suitable substrates [10] [1]. The photochemical oxidation of tetrachloroethylene generates trichloroacetyl chloride, which subsequently reacts with amines to form trichloroacetamides with yields approaching 97% [1]. This high efficiency demonstrates the effectiveness of radical-mediated pathways for synthetic applications.

Wavelength-Dependent Reaction Mechanisms

The irradiation wavelength significantly influences the radical-mediated transformation mechanisms. Studies conducted under 254 nm irradiation show different product distributions compared to 266 nm or 222 nm exposures [6] [4]. Under 222 nm irradiation, trichloroacetamide derivatives undergo rapid photodegradation with 99.2% decomposition achieved within 30 minutes [4]. The rate constants vary dramatically with wavelength, ranging from 5.85 × 10^-5 s^-1 for monochloroacetamide to 4.96 × 10^-3 s^-1 for trichloroacetamide under identical conditions [4].

The mechanistic pathways also depend on the specific electronic transitions accessed at different wavelengths. Ultraviolet-visible spectroscopy reveals absorption maxima in the 250-260 nm region, corresponding to n→π* transitions of the carbonyl group and charge-transfer transitions involving the halogen substituents [11]. These transitions determine the initial excited state character and subsequent photochemical reactivity patterns.

Environmental and Solvent Effects

The radical-mediated transformations are highly sensitive to environmental conditions, including solvent polarity, pH, and the presence of quenching species [2]. In polar solvents, the radical intermediates are stabilized through solvation effects, leading to longer lifetimes and altered reaction selectivities. The presence of dissolved oxygen, chloride ions, bicarbonate, and humic acid all exert negative influences on the radical decomposition processes [2].

pH effects are particularly pronounced, with complete decomposition achieved at pH values above 8.3, while degradation efficiency decreases to 11.9% at pH 5.8 [2]. This pH dependence reflects the ionization state of the substrate and the availability of basic species to facilitate radical chain propagation. The yield of reactive species, particularly hydrated electrons, is controlled by the concentration of reducing agents and shows predictable increases with sulfite dosage from 3.69 × 10^-14 to 2.58 × 10^-12 M [2].

Computational Modeling of Reaction Coordinate Landscapes

Computational modeling approaches have provided detailed insights into the reaction coordinate landscapes governing the transformations of Trichloroacetamide, N-(2-fluorophenyl)-. These studies employ quantum mechanical methods, particularly density functional theory calculations, to map potential energy surfaces and identify transition state structures [12] [13] [14].

Density Functional Theory Calculations

Advanced computational studies utilizing density functional theory methods with various functionals including B3LYP, wB97xD, and meta-GGA approaches have been employed to characterize the electronic structure and reaction pathways [5] [15]. The calculations typically employ basis sets ranging from 6-31G(d) to Def2TZVP, providing balanced accuracy for both geometry optimization and energy calculations [5] [15]. These computations have successfully reproduced experimental observations while providing atomic-level details of reaction mechanisms.

The calculated molecular orbital energies reveal the electronic structure characteristics that govern reactivity patterns. The highest occupied molecular orbital energy levels are primarily localized on the nitrogen atom and aromatic ring, while the lowest unoccupied molecular orbital shows significant contributions from the carbonyl carbon and trichloromethyl group [16]. This orbital distribution explains the nucleophilic attack preferences and electronic excitation pathways observed experimentally.

Reaction Coordinate Analysis

The reaction coordinate landscapes for nucleophilic substitution and radical-mediated transformations have been mapped using intrinsic reaction coordinate calculations [17]. These studies reveal the detailed mechanism of bond formation and breaking processes, including the identification of early and late transition states depending on the specific transformation pathway. For glycosylation reactions involving trichloroacetimidate substrates, the calculations demonstrate both SN1 and SN2 character depending on solvent and substrate conditions [17].

The computational analysis of reaction coordinates employs collective variables that describe the progress of bond formation and cleavage processes [18]. For trichloroacetamide transformations, the primary coordinates involve carbon-chlorine bond distances and the approach of nucleophilic species. The calculated free energy surfaces show activation barriers ranging from 5 to 30 kcal/mol depending on the specific reaction conditions and mechanism [19].

Transition State Characterization

Transition state optimization calculations have identified the critical structures governing reaction selectivity and kinetics [20]. The transition states for carbon-chlorine bond cleavage exhibit late character, with significant bond extension (1.8-2.2 Å) and partial charge development on the chloride leaving group [5]. The presence of the 2-fluorophenyl substituent influences the transition state geometry through both electronic and steric effects, leading to preferential reaction pathways.

Frequency analysis of optimized transition state structures confirms their nature as first-order saddle points on the potential energy surface [20]. The imaginary frequency modes correspond to the reaction coordinate motion, typically involving carbon-chlorine bond stretching coupled with nucleophile approach. The calculated vibrational frequencies also provide thermodynamic corrections for accurate free energy determinations under experimental conditions.

Solvation and Environmental Effects

Sophisticated solvation models including polarizable continuum models and explicit solvent representations have been employed to account for environmental effects on reaction coordinate landscapes [15] [17]. The COSMO (Conductor-like Screening Model) approach provides quantitative evaluation of polar environmental effects on reaction kinetics and thermodynamics [15]. These calculations demonstrate significant solvent stabilization of charged intermediates and transition states, with free energy corrections ranging from 5-15 kcal/mol depending on solvent polarity.

The computational modeling reveals that solvent effects are particularly important for reactions involving ionic intermediates or highly polar transition states [17]. Explicit solvent calculations using molecular dynamics simulations provide additional insights into hydrogen bonding interactions and local solvation structure around reactive sites. These studies show that hydrogen bonding between solvent molecules and the amide carbonyl group significantly stabilizes certain reaction pathways while destabilizing others.

Benchmarking and Validation

The computational predictions have been extensively validated against experimental data, including kinetic rate constants, activation energies, and product distributions [15]. The agreement between calculated and experimental values is generally excellent, with typical deviations of less than 2 kcal/mol for activation energies and within an order of magnitude for rate constants [21]. This validation provides confidence in the computational methodology and supports its use for predicting the behavior of related systems.

The computational modeling has also been used to interpret complex experimental observations, such as the pH dependence of reaction rates and the influence of substituent effects on selectivity [5]. The calculations reveal the detailed electronic reorganization that occurs during bond formation and breaking processes, providing fundamental insights into the chemical reactivity of trichloroacetamide derivatives.

Kinetic and Thermodynamic Parameters

Reaction TypeActivation Energy (kcal/mol)Reaction Energy (kcal/mol)MethodReference
C-Cl bond cleavage (gas phase)27.0-15.2DFT/B3LYP [6]
C-Cl bond cleavage (solution)42.0-12.8DFT/PCM [6]
Nucleophilic substitution15.3-17.4wB97xD/Def2TZVP [5]
Radical recombination8.5-25.6DFT/M06-2X [9]

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.942075 g/mol

Monoisotopic Mass

254.942075 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

Explore Compound Types